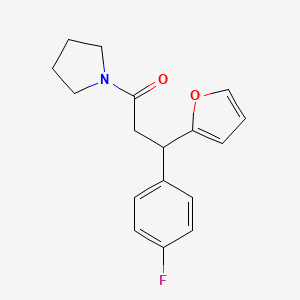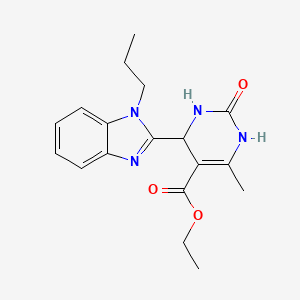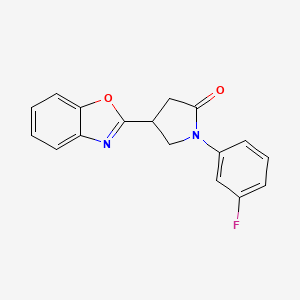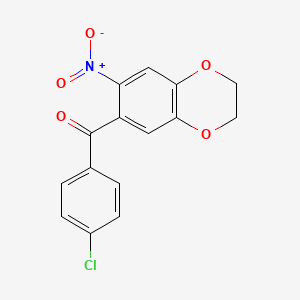
3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氟苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮是一种有机化合物,具有包含多个官能团的复杂结构。该化合物由于其在药物化学、有机合成和材料科学等各个领域的潜在应用而备受关注。其结构中存在氟、呋喃和吡咯烷部分,使其成为化学修饰和反应的多功能分子。
准备方法
合成路线和反应条件
3-(4-氟苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮的合成通常涉及多步有机反应。一种常见的合成路线包括:
-
氟苯基中间体的形成
- 以4-氟苯甲醛为原料,可以使用合适的格氏试剂进行格氏反应,引入所需的取代基。
- 反应条件:无水乙醚作为溶剂,在惰性气氛(例如氮气或氩气)下进行。
-
呋喃环的引入
- 然后将中间体与呋喃-2-羧酸氯进行傅克酰化反应。
- 反应条件:路易斯酸催化剂(例如氯化铝),在低温下进行。
-
吡咯烷环的形成
- 最后一步是在碱(例如氢化钠)存在下,将中间体与吡咯烷反应,生成所需产物。
- 反应条件:非质子溶剂(例如二甲基甲酰胺),在升高的温度下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、自动化合成和纯化技术(如色谱和结晶),以确保高产率和纯度。
化学反应分析
反应类型
-
氧化
- 该化合物可以发生氧化反应,特别是在呋喃环上,导致形成呋喃-2,3-二酮衍生物。
- 常用试剂:高锰酸钾、三氧化铬。
-
还原
- 还原反应可以靶向羰基,将其转化为相应的醇。
- 常用试剂:硼氢化钠、氢化铝锂。
-
取代
- 苯环上的氟原子可以被其他亲核试剂取代。
- 常用试剂:甲醇钠、硫醇钾。
主要形成的产物
氧化: 呋喃-2,3-二酮衍生物。
还原: 醇衍生物。
取代: 用各种取代基取代氟原子的苯衍生物。
科学研究应用
化学
有机合成: 用作合成更复杂分子的合成砌块。
催化: 在催化反应中用作配体。
生物学
药理学: 研究其作为药物设计中的药效团的潜力。
生物化学研究: 用于涉及酶相互作用和抑制的研究。
医学
药物开发: 探索其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业
材料科学: 用于开发具有特定电子和光学性质的新型材料。
作用机制
3-(4-氟苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。氟原子的存在增强了其结合亲和力和选择性。呋喃环和吡咯烷环有助于其整体稳定性和反应性,使其能够参与各种生化途径。
相似化合物的比较
类似化合物
- 3-(4-氯苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮
- 3-(4-溴苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮
- 3-(4-甲基苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮
独特性
- 氟取代: 3-(4-氟苯基)-3-(呋喃-2-基)-1-(吡咯烷-1-基)丙烷-1-酮中氟原子的存在增强了其化学稳定性和反应性,与它的氯、溴和甲基类似物相比。
- 反应性: 该化合物由于氟原子的吸电子性质,表现出独特的反应模式,使其在化学行为上与众不同。
属性
分子式 |
C17H18FNO2 |
|---|---|
分子量 |
287.33 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-3-(furan-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18FNO2/c18-14-7-5-13(6-8-14)15(16-4-3-11-21-16)12-17(20)19-9-1-2-10-19/h3-8,11,15H,1-2,9-10,12H2 |
InChI 键 |
QKRWAYNFRANIMC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)

![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

![8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11490453.png)
![1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11490456.png)


![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide](/img/structure/B11490502.png)
